molecular formula C21H26Br2N2O4S2 B12192671 1,4-Bis(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperazine

1,4-Bis(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperazine

Cat. No.: B12192671
M. Wt: 594.4 g/mol
InChI Key: QPNJIKGGBHZAHE-UHFFFAOYSA-N
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Description

1,4-Bis(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperazine is a complex organic compound characterized by the presence of bromine, methyl, and sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of 5-bromo-2,4-dimethylbenzene with sulfonyl chloride, followed by the reaction with 2-methylpiperazine under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the removal of sulfonyl groups.

Scientific Research Applications

1,4-Bis(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. The bromine atoms may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane
  • 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine

Uniqueness

1,4-Bis(5-bromo-2,4-dimethylbenzenesulfonyl)-2-methylpiperazine is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of sulfonyl and bromine groups provides distinct properties that are not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C21H26Br2N2O4S2

Molecular Weight

594.4 g/mol

IUPAC Name

1,4-bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C21H26Br2N2O4S2/c1-13-8-15(3)20(10-18(13)22)30(26,27)24-6-7-25(17(5)12-24)31(28,29)21-11-19(23)14(2)9-16(21)4/h8-11,17H,6-7,12H2,1-5H3

InChI Key

QPNJIKGGBHZAHE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2C)C)Br)S(=O)(=O)C3=CC(=C(C=C3C)C)Br

Origin of Product

United States

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